disodium;4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nigrosin involves the diazotization of aniline derivatives followed by coupling with naphthol derivatives. The reaction typically occurs under acidic conditions, where the diazonium salt formed from the aniline derivative reacts with the naphthol derivative to produce the azo dye .
Industrial Production Methods
Industrial production of Nigrosin involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Nigrosin undergoes various chemical reactions, including:
Oxidation: Nigrosin can be oxidized to form different oxidation states of the dye, altering its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Produces various oxidized forms of Nigrosin.
Reduction: Leads to the formation of aromatic amines.
Substitution: Results in substituted Nigrosin derivatives with altered properties.
Scientific Research Applications
Nigrosin is widely used in scientific research due to its staining properties. It is employed as a biological stain for tissues and cells, making it valuable in histology and cytology. Additionally, Nigrosin is used in the production of inks, shoe polish, and dyes for leather, wood, textiles, and plastics .
Mechanism of Action
The mechanism of action of Nigrosin involves its ability to bind to various biological molecules, such as proteins and nucleic acids. This binding is facilitated by the dye’s aromatic structure and sulfonate groups, which interact with the target molecules through electrostatic and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Amido Black 10B: Another azo dye used for staining proteins and nucleic acids.
Naphthol Blue Black: Similar in structure and used for similar applications.
Uniqueness
Nigrosin’s unique properties include its high solubility in water and its ability to produce intense black stains, making it particularly useful in applications requiring high contrast .
Properties
IUPAC Name |
disodium;4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O9S2.2Na/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31;;/h1-11,24H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBVRFLHNUEVRO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN=C2C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N6Na2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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